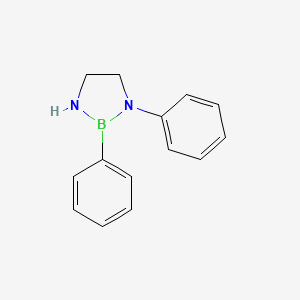
1,2-Diphenyl-1,3,2-diazaborolidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2-Diphenyl-1,3,2-diazaborolidine is an organoboron compound with the molecular formula C14H15BN2. It is a member of the diazaborolidine family, characterized by a five-membered ring containing boron and nitrogen atoms.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,2-Diphenyl-1,3,2-diazaborolidine can be synthesized through the reaction of phenylboronic acid with an appropriate diamine under controlled conditions. One common method involves the condensation of phenylboronic acid with 1,2-diaminobenzene in the presence of a dehydrating agent such as toluene . The reaction typically proceeds under reflux conditions, and the product is purified by recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reaction vessels, and implementing continuous flow processes to enhance yield and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
1,2-Diphenyl-1,3,2-diazaborolidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acid derivatives.
Reduction: Reduction reactions can lead to the formation of boron-nitrogen heterocycles.
Substitution: The phenyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Substitution reactions may involve reagents like halogens or organometallic compounds.
Major Products Formed
The major products formed from these reactions include boronic acids, boron-nitrogen heterocycles, and substituted diazaborolidines, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
1,2-Diphenyl-1,3,2-diazaborolidine has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 1,2-diphenyl-1,3,2-diazaborolidine involves its interaction with molecular targets through its boron and nitrogen atoms. The boron atom can form stable complexes with various biomolecules, while the nitrogen atoms can participate in hydrogen bonding and other interactions. These properties enable the compound to modulate biological pathways and exhibit therapeutic effects .
Comparación Con Compuestos Similares
Similar Compounds
1,3,2-Benzodiazaborole: Similar in structure but contains a benzene ring fused to the diazaborolidine ring.
1,3,2-Diazaborol-2-yl: A related compound with different substituents on the nitrogen and boron atoms.
Uniqueness
1,2-Diphenyl-1,3,2-diazaborolidine is unique due to its specific substitution pattern with two phenyl groups, which imparts distinct chemical and physical properties. This makes it particularly useful in applications requiring specific electronic and steric characteristics .
Propiedades
Número CAS |
90184-81-9 |
|---|---|
Fórmula molecular |
C14H15BN2 |
Peso molecular |
222.10 g/mol |
Nombre IUPAC |
1,2-diphenyl-1,3,2-diazaborolidine |
InChI |
InChI=1S/C14H15BN2/c1-3-7-13(8-4-1)15-16-11-12-17(15)14-9-5-2-6-10-14/h1-10,16H,11-12H2 |
Clave InChI |
MAWFWSHADXVGLH-UHFFFAOYSA-N |
SMILES canónico |
B1(NCCN1C2=CC=CC=C2)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Propanedinitrile, [1,1'-biphenyl]-4-yl-](/img/structure/B14370885.png)
![Methyl 4-[(6-chloro-9h-purin-9-yl)methyl]benzoate](/img/structure/B14370893.png)

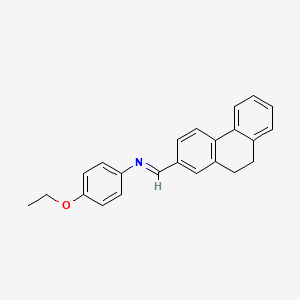
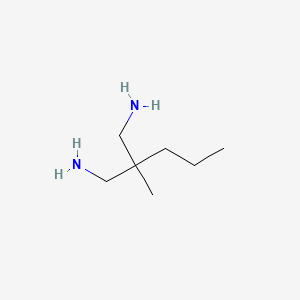
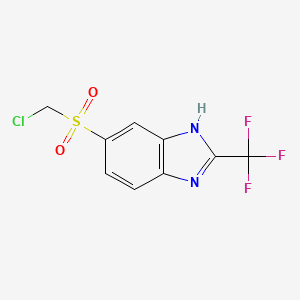
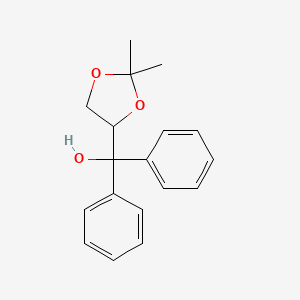
![(4-Methyl-2,6,7-trioxabicyclo[2.2.2]octan-1-yl)methanol](/img/structure/B14370914.png)
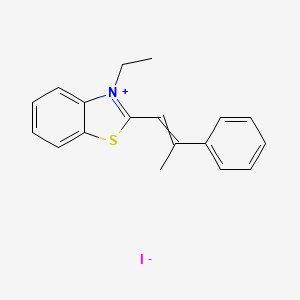
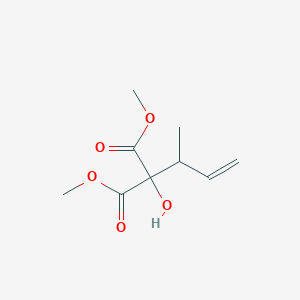
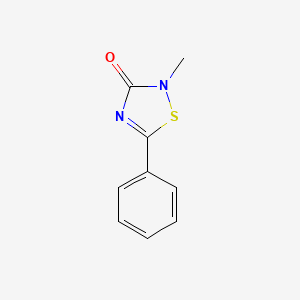
![[(4-Phenoxybutane-1-sulfinyl)methyl]benzene](/img/structure/B14370948.png)
![5-{[(2-Ethylquinazolin-4-yl)oxy]methyl}-1,3,4-oxadiazole-2(3H)-thione](/img/structure/B14370958.png)
![2-[(Butoxycarbonothioyl)sulfanyl]ethyl pentanoate](/img/structure/B14370972.png)
